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Compound of Interest

Compound Name: 2,3,4-Trifluorobenzylamine

Cat. No.: B1303331 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This document provides a comprehensive technical guide to the structural

elucidation of 2,3,4-trifluorobenzylamine, a key intermediate in pharmaceutical and

agrochemical research. It outlines the analytical methodologies and expected data for

unambiguous identification and characterization.

Molecular Identity and Physicochemical Properties
2,3,4-Trifluorobenzylamine is a substituted aromatic amine with the fluorine atoms positioned

ortho, meta, and para to the benzylamine moiety. These substituents significantly influence the

molecule's electronic properties and reactivity.
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Property Value Reference

IUPAC Name
(2,3,4-

Trifluorophenyl)methanamine
N/A

CAS Number 235088-67-2 [1]

Molecular Formula C₇H₆F₃N [1]

Molecular Weight 161.12 g/mol N/A

Appearance Solid (Predicted) [2]

SMILES NCc1ccc(F)c(F)c1F [2]

InChI Key
YIWUAPISITUDBY-

UHFFFAOYSA-N
[2]

Spectroscopic and Spectrometric Characterization
The following sections detail the expected analytical data from key spectroscopic and

spectrometric techniques essential for the structural confirmation of 2,3,4-
Trifluorobenzylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise substitution pattern of

the aromatic ring. The predicted chemical shifts (in ppm) are based on established substituent

effects and computational models.

Table 2.1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment
Coupling
Constants (J,
Hz)

~ 7.0 - 7.2 ddd 1H Ar-H5
J(H-F) ≈ 8-10,

J(H-H) ≈ 8-9

~ 6.8 - 7.0 ddd 1H Ar-H6
J(H-F) ≈ 8-10,

J(H-H) ≈ 8-9

~ 3.9 s 2H CH₂ N/A

~ 1.6 br s 2H NH₂ N/A

Table 2.2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment

~ 150 - 155 (ddd) C4-F

~ 145 - 150 (ddd) C2-F

~ 140 - 145 (ddd) C3-F

~ 125 - 130 (d) C1

~ 120 - 125 (dd) C5

~ 110 - 115 (dd) C6

~ 40 CH₂

Table 2.3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Assignment

~ -135 to -140 m F4

~ -145 to -150 m F2

~ -155 to -160 m F3
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups present in the molecule.

Table 2.4: Predicted IR Absorption Bands

Wavenumber
(cm⁻¹)

Intensity Vibration Type Functional Group

3300 - 3500 Medium, Doublet N-H Stretch Primary Amine (-NH₂)

3000 - 3100 Medium C-H Stretch Aromatic C-H

2850 - 2960 Medium C-H Stretch Aliphatic C-H (CH₂)

1600 - 1620 Strong N-H Bend (Scissoring) Primary Amine (-NH₂)

1500 - 1580 Medium-Strong C=C Stretch Aromatic Ring

1100 - 1300 Strong C-F Stretch Aryl-Fluoride

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern,

confirming the molecular formula.

Table 2.5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Relative Intensity Assignment

161 High [M]⁺ (Molecular Ion)

160 Medium [M-H]⁺

144 High [M-NH₃]⁺

116 Medium
[C₇H₃F₂]⁺ (Loss of HF from

144)

91 Low
Tropylium ion (less likely due

to fluorine substitution)
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Experimental Protocols
The following protocols describe a plausible synthetic route and standard analytical procedures

for the characterization of 2,3,4-Trifluorobenzylamine.

Synthesis of 2,3,4-Trifluorobenzylamine
The synthesis proceeds via the reduction of 2,3,4-trifluorobenzonitrile.

Step 1: Synthesis of 2,3,4-Trifluorobenzonitrile from 2,3,4-Trifluoroaniline (Sandmeyer

Reaction)

Diazotization: Dissolve 2,3,4-trifluoroaniline (1.0 eq) in a 3 M solution of hydrochloric acid at

0-5 °C.

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature

below 5 °C. Stir for 30 minutes.

Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.5 eq) and sodium

cyanide (1.6 eq) in water.

Add the cold diazonium salt solution to the cyanide solution slowly.

Allow the reaction to warm to room temperature and then heat to 50-60 °C for 1 hour.

Cool the mixture and extract the product with dichloromethane.

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by vacuum distillation or column chromatography to yield 2,3,4-

trifluorobenzonitrile.

Step 2: Reduction of 2,3,4-Trifluorobenzonitrile to 2,3,4-Trifluorobenzylamine

In a flask equipped with a magnetic stirrer, dissolve 2,3,4-trifluorobenzonitrile (1.0 eq) in

anhydrous tetrahydrofuran (THF).
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Carefully add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C under an inert

atmosphere (e.g., nitrogen or argon).

After the addition is complete, allow the mixture to warm to room temperature and stir

overnight.

Quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous

NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.

Filter the resulting aluminum salts and wash the filter cake with THF.

Combine the filtrate and washings, and remove the solvent under reduced pressure.

Purify the resulting crude amine by vacuum distillation to obtain pure 2,3,4-
Trifluorobenzylamine.

Analytical Methodologies
3.2.1 NMR Spectroscopy

Prepare a sample by dissolving ~10-20 mg of the compound in ~0.7 mL of deuterated

chloroform (CDCl₃).

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 or 500 MHz spectrometer.

For ¹H NMR, acquire at least 16 scans. For ¹³C NMR, acquire a sufficient number of scans to

obtain a good signal-to-noise ratio (e.g., 1024 scans).

Process the spectra using appropriate software, including Fourier transformation, phase

correction, and baseline correction.

Reference the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16

ppm). For ¹⁹F NMR, use an external standard like CFCl₃ (δF = 0 ppm).

3.2.2 FT-IR Spectroscopy

Acquire a background spectrum of the empty ATR crystal.
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Place a small amount of the solid sample onto the ATR crystal.

Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

Clean the ATR crystal thoroughly after the measurement.

3.2.3 Gas Chromatography-Mass Spectrometry (GC-MS)

Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl

acetate).

Inject an aliquot of the solution into the GC-MS system equipped with a suitable capillary

column (e.g., DB-5ms).

Use a temperature program that allows for the separation of the compound from any

impurities (e.g., start at 50 °C, ramp to 250 °C at 10 °C/min).

Acquire mass spectra using electron ionization (EI) at 70 eV.

Visualized Workflows and Pathways
The following diagrams illustrate the logical workflow for structure elucidation and the synthetic

pathway.
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Caption: Workflow for the synthesis, purification, and structural confirmation of 2,3,4-
Trifluorobenzylamine.

2,3,4-Trifluoroaniline 2,3,4-Trifluorobenzonitrile

 1. NaNO₂, HCl
 2. CuCN, NaCN 2,3,4-Trifluorobenzylamine LiAlH₄, THF 
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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